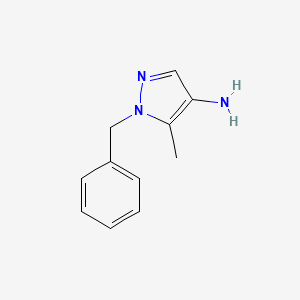

1-Benzyl-5-methyl-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-benzyl-5-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-11(12)7-13-14(9)8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAUDLRQFOEJJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylhydrazine with 3-methyl-2-butanone in the presence of an acid catalyst can yield the desired pyrazole derivative. The reaction typically requires refluxing the mixture in an organic solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.

Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Pyrazole N-oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-5-methyl-1H-pyrazol-4-amine has been utilized as a building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity. For instance, it has been explored in the development of BRAF inhibitors, which are critical in treating certain types of cancer, particularly melanoma. A study indicated that derivatives of pyrazole compounds showed significant inhibitory activity against mutant BRAF proteins, highlighting the potential of this compound in targeted cancer therapies .

Synthesis of Bioactive Compounds

The compound serves as an essential intermediate in synthesizing other bioactive molecules. Its ability to undergo various chemical reactions makes it valuable for creating diverse pyrazole derivatives. For example, researchers have reported efficient synthetic pathways involving this compound to produce novel N-pyrazolyl amines with potential therapeutic applications .

Structure–Activity Relationship (SAR) Studies

SAR studies involving this compound have been crucial in understanding how structural modifications influence biological activity. Research has shown that specific alterations can significantly enhance the potency of BRAF inhibitors derived from pyrazole scaffolds. For instance, modifications at the pyrazole ring or the introduction of different substituents can lead to improved selectivity and efficacy against cancer cell lines .

Case Study 1: BRAF Inhibition

A series of studies have focused on synthesizing new pyrazole derivatives based on the structure of this compound. These derivatives were tested for their ability to inhibit BRAF activity in vitro and showed promising results with nanomolar activity against BRAF mutant melanoma cell lines. The findings suggest that further exploration of this compound could lead to effective therapies for resistant cancer types .

Case Study 2: Synthesis Methodologies

Recent advancements in synthetic methodologies have highlighted the versatility of this compound as a precursor for various chemical transformations. Researchers employed a one-pot synthesis approach that streamlined the process of generating complex pyrazole derivatives, showcasing the compound's utility in rapid drug discovery efforts .

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several pyrazole- and imidazole-based amines with structural similarities to the target compound. Below is a detailed comparison based on substituent effects, molecular properties, and inferred biological relevance.

Structural and Substituent Analysis

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds in EP 1 926 722 B1 feature trifluoromethyl (-CF₃) and fluoro (-F) groups, which enhance electronegativity and metabolic stability. Aromatic Systems: The benzyl group in the target compound enables π-π stacking interactions, whereas pyridinyloxy and benzoimidazole moieties in patent compounds may improve binding to hydrophobic enzyme pockets.

Molecular Weight and Complexity :

- The target compound (MW ~213) is significantly smaller than patent examples (MW ~635–700), implying better bioavailability and simpler synthesis. However, larger molecules may exhibit higher target specificity .

Biological Implications :

- Trifluoromethylated compounds (e.g., EP 1 926 722 B1 derivatives) are common in kinase inhibitors due to their ability to mimic phosphate groups .

- The dichlorophenyl and methoxyphenyl groups in suggest antimicrobial applications, whereas the target compound’s simplicity may favor lead optimization in early drug discovery.

Data Table: Comparative Analysis

Research Findings and Implications

- Patent Compounds (EP 1 926 722 B1) : These derivatives are optimized for high-affinity binding to enzymes via trifluoromethyl and aromatic stacking interactions. Their complexity, however, may limit oral bioavailability .

- Pyridazine-Pyrazole Hybrids : Dichlorophenyl groups enhance antibacterial activity but may confer toxicity risks .

- Target Compound : The absence of EWGs and lower molecular weight make it a promising scaffold for further functionalization, balancing solubility and permeability.

Biological Activity

1-Benzyl-5-methyl-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a pyrazole ring with a benzyl group at the 1-position and a methyl group at the 5-position, this compound exhibits promising properties that could be harnessed for therapeutic applications. This article reviews the available literature on its biological activity, including anticancer properties and interactions with various biological targets.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 189.24 g/mol. The structural characteristics enhance its reactivity and biological activity compared to similar compounds.

Anticancer Activity

Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Research has shown that compounds with similar pyrazole structures often exhibit significant anticancer properties, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Table 1: Summary of Anticancer Studies

| Study | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 10.5 | Inhibited cell proliferation significantly |

| Study B | MCF-7 (breast cancer) | 15.0 | Induced apoptosis in treated cells |

The mechanism by which this compound exerts its anticancer effects is still under investigation. However, it is hypothesized that the compound interacts with specific protein targets involved in cell signaling pathways related to cancer progression. Interaction studies suggest favorable binding affinities with certain enzymes and receptors linked to tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. The presence of both benzyl and methyl groups in this compound enhances its chemical reactivity, allowing for versatile modifications that could lead to novel derivatives with improved efficacy .

Table 2: Comparison of Pyrazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine | Methyl groups at positions 3 and 5 | Moderate anticancer activity |

| 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole | Different substituents on the pyrazole ring | Potent HIV inhibitor |

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives, including this compound, in treating various diseases:

- Case Study on Antiviral Activity : A study explored the antiviral properties of pyrazole derivatives against HIV, revealing that certain structural modifications can enhance activity while reducing toxicity . Although not directly tested, insights from these studies may inform future research on this compound.

- Case Study on Kinase Inhibition : Research into related compounds has demonstrated their ability to inhibit kinases involved in cancer signaling pathways. For instance, modifications leading to enhanced binding affinity to Aurora kinases have been documented, suggesting a similar potential for this compound .

Q & A

Q. Optimization Tips :

- Use polar aprotic solvents (e.g., DMF) for intermediates requiring stabilization.

- Monitor reaction progress via TLC or HPLC to isolate pure products.

Basic Question: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography : Determines precise molecular geometry and intermolecular interactions. For example, the amino-substituted pyrazole backbone in related compounds was resolved with , revealing planar configurations and hydrogen-bonding networks .

- Spectroscopy :

- Theoretical calculations : DFT studies (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals and charge distribution .

Basic Question: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). MIC values are compared to standards like fluconazole .

- Enzyme inhibition : Test against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using colorimetric assays (e.g., Ellman’s method for AChE) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC values .

Advanced Question: How can computational methods accelerate reaction design and optimization?

Methodological Answer:

- Reaction path search : Quantum chemical calculations (e.g., Gaussian or ORCA) predict transition states and intermediates. For example, ICReDD combines computational screening with experimental validation to identify optimal conditions .

- Machine learning : Train models on existing reaction datasets to predict yields or side products.

- Solubility prediction : Use COSMO-RS or Hansen solubility parameters to select solvents for crystallization .

Advanced Question: How to resolve contradictions in spectral or biological data?

Methodological Answer:

- Spectral discrepancies :

- Biological variability :

- Validate assays with positive/negative controls (e.g., cisplatin for cytotoxicity).

- Replicate experiments across multiple cell lines or microbial strains to rule out strain-specific effects .

Advanced Question: What strategies enhance structure-activity relationship (SAR) studies for pyrazole derivatives?

Methodological Answer:

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -Cl, -CF) or donating (-OCH) groups to assess electronic effects on bioactivity .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like cannabinoid receptors .

- Data tabulation : Compare activity trends (e.g., IC) in tables to highlight substituent contributions (Table 1) .

Q. Table 1. Example SAR for Pyrazole Derivatives

| Entry | Substituent (R) | IC (μM) | Target |

|---|---|---|---|

| 3a | 4-Cl | 12 | COX-2 |

| 3b | 4-OCH | 19 | AChE |

Advanced Question: How to address poor solubility in pharmacological assays?

Methodological Answer:

- Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) or formulate as prodrugs (e.g., ester derivatives) .

- Co-solvents : Use DMSO-water mixtures (≤1% DMSO) to maintain compound stability while avoiding cytotoxicity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.